molecular formula C25H32ClNO4 B12621547 C25H32ClNO4

C25H32ClNO4

Cat. No.: B12621547
M. Wt: 446.0 g/mol
InChI Key: FHCDSSAQYVTDRX-QXWFJRNPSA-N
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Description

. This compound is a complex organic molecule that contains chlorine, nitrogen, and oxygen atoms in addition to carbon and hydrogen. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of methyl 4-chloro-3-{[4-(decyloxy)benzene]amido}benzoate involves several steps. One common method includes the reaction of 4-chloro-3-nitrobenzoic acid with 4-(decyloxy)aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product . Industrial production methods often involve similar steps but are optimized for higher yields and purity, using large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Methyl 4-chloro-3-{[4-(decyloxy)benzene]amido}benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-chloro-3-{[4-(decyloxy)benzene]amido}benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-{[4-(decyloxy)benzene]amido}benzoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Methyl 4-chloro-3-{[4-(decyloxy)benzene]amido}benzoate can be compared with other similar compounds such as:

Properties

Molecular Formula

C25H32ClNO4

Molecular Weight

446.0 g/mol

IUPAC Name

(1R,4aS,8aS)-2-[(2-chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol

InChI

InChI=1S/C25H32ClNO4/c1-29-21-14-18(15-22(30-2)24(21)31-3)23-19-9-6-7-11-25(19,28)12-13-27(23)16-17-8-4-5-10-20(17)26/h4-5,8,10,14-15,19,23,28H,6-7,9,11-13,16H2,1-3H3/t19-,23-,25-/m0/s1

InChI Key

FHCDSSAQYVTDRX-QXWFJRNPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3CCCC[C@@]3(CCN2CC4=CC=CC=C4Cl)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3CCCCC3(CCN2CC4=CC=CC=C4Cl)O

Origin of Product

United States

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